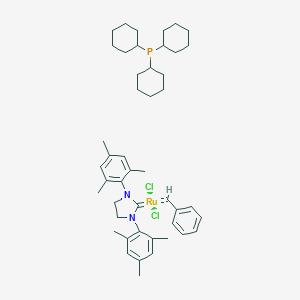

Grubbs Catalyst 2nd Generation

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDPQMAOJARMTG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65Cl2N2PRu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246047-72-3 | |

| Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)-, (SP-5-41)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]diidazolidinylidene)(dichlorophenylmethylene)(tricyclohexylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Grubbs Second Generation Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Grubbs Second Generation Catalyst, chemically known as --INVALID-LINK--(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a cornerstone in the field of olefin metathesis. Its enhanced activity and broader functional group tolerance compared to its predecessor have made it an indispensable tool in organic synthesis, polymer chemistry, and drug discovery. This guide provides a detailed overview of a common and efficient procedure for its synthesis, tailored for a technical audience.

Core Synthesis Strategy: One-Pot Conversion from Grubbs First Generation Catalyst

A widely adopted and efficient method for preparing the Grubbs Second Generation Catalyst involves a one-pot reaction starting from the commercially available Grubbs First Generation Catalyst, (PCy₃)₂Cl₂Ru=CHPh. This procedure is favored for its simplicity and good yield.

The overall transformation involves the substitution of one of the tricyclohexylphosphine (B42057) (PCy₃) ligands of the first-generation catalyst with the more strongly donating N-heterocyclic carbene (NHC) ligand, 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes).

Experimental Protocol

This section details the step-by-step methodology for the synthesis of the Grubbs Second Generation Catalyst.

Materials and Reagents:

-

Grubbs First Generation Catalyst ((PCy₃)₂Cl₂Ru=CHPh)

-

1,3-Dimesitylimidazolinium chloride (H₂IMes·HCl)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous hexanes

-

Anhydrous and deoxygenated solvents for washing and purification

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

-

Magnetic stirrer and heating plate

-

Fritted glass filter for collection of the product

-

Vacuum pump

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with Grubbs First Generation Catalyst, 1,3-dimesitylimidazolinium chloride (H₂IMes·HCl), and potassium tert-butoxide (KOtBu).

-

Solvent Addition: Anhydrous hexanes are added to the flask.

-

Reaction: The reaction mixture is stirred and heated to approximately 50°C. The progress of the reaction can be monitored by observing a color change to a pink-brown suspension. The reaction is typically allowed to proceed for several hours to ensure complete conversion.

-

Isolation: After cooling to room temperature, the suspension is filtered through a fritted glass funnel.

-

Washing and Drying: The collected solid is washed with dry hexanes to remove any soluble impurities. The resulting pink-brown powdery solid is then dried under vacuum to yield the Grubbs Second Generation Catalyst.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of the Grubbs Second Generation Catalyst via the one-pot procedure from the first-generation catalyst.

| Parameter | Value | Reference |

| Reactants | ||

| Grubbs 1st Gen. Catalyst | 1.0 eq | [1] |

| H₂IMes·HCl | 1.5 eq | [1] |

| KOtBu | 2.25 eq | [1] |

| Reaction Conditions | ||

| Solvent | Hexanes | [1] |

| Temperature | 50°C | [1] |

| Reaction Time | 5 hours | [1] |

| Product | ||

| Yield | ~78% | [1] |

| Appearance | Pink-brown powdery solid | [1] |

Alternative Synthetic Route

An alternative and efficient synthesis route starts from a zero-valent ruthenium compound, Ru(p-cymene)(COD), where COD is 1,5-cyclooctadiene. This method involves the reaction of the ruthenium precursor with tricyclohexylphosphine (PCy₃), dichlorophenylmethane (PhCHCl₂), and the N-heterocyclic carbene ligand (H₂IMes) in a hydrocarbon solvent such as toluene.[1][2] This approach is particularly suitable for large-scale industrial production due to the low cost and ready availability of the starting materials.[1]

| Parameter | Value | Reference |

| Reactants | ||

| Ru(p-cymene)(COD) | 1.0 eq | [2] |

| H₂IMes | 1.0 eq | [2] |

| PCy₃ | 1.0 eq | [2] |

| PhCHCl₂ | 1.0 eq | [2] |

| Reaction Conditions | ||

| Solvent | Toluene or other hydrocarbon | [2] |

| Temperature | 20-80°C | [2] |

| Reaction Time | 12-48 hours | [2] |

| Product | ||

| Yield | High | [1] |

Spectroscopic Characterization

The structural integrity of the synthesized Grubbs Second Generation Catalyst is confirmed through various spectroscopic techniques.

| Technique | Key Observables | Reference |

| ¹H NMR | The benzylidene proton signal appears as a characteristic downfield singlet. | [3] |

| ¹³C NMR | Signals corresponding to the carbene carbons of the NHC and benzylidene ligands are observed. | [3] |

| ³¹P NMR | A singlet is observed, confirming the presence of one phosphine (B1218219) ligand. | [1] |

| UV-Vis | Strong absorbance bands are observed, which can be used to monitor catalyst transformation. | [4][5] |

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of the Grubbs Second Generation Catalyst from its first-generation counterpart.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101775043A - Method for synthesizing second generation Grubbs catalyst - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

The Initiation Enigma: An In-depth Technical Guide to the Activation of Second-Generation Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

The advent of the second-generation Grubbs catalyst revolutionized the field of olefin metathesis, offering unprecedented reactivity and functional group tolerance. This has had a profound impact on synthetic chemistry, particularly in the intricate world of drug development and materials science. Central to harnessing the full potential of this powerful catalytic system is a deep understanding of its initiation mechanism—the crucial first step that unleashes its catalytic activity. This technical guide provides a comprehensive exploration of the core principles governing the activation of second-generation Grubbs catalysts, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanistic pathways.

The Core Mechanism: A Dissociative Dance

The initiation of the second-generation Grubbs catalyst is predominantly governed by a dissociative mechanism.[1] This process begins with the dissociation of a phosphine (B1218219) ligand (typically tricyclohexylphosphine, PCy₃) from the 16-electron precatalyst to form a highly reactive 14-electron intermediate.[2] This coordinatively unsaturated species is the active catalyst that readily binds to an olefin substrate, initiating the catalytic cycle.

The N-heterocyclic carbene (NHC) ligand, a hallmark of the second-generation catalyst, plays a pivotal, albeit nuanced, role in this process.[3] Initially, it was hypothesized that the strong σ-donating nature of the NHC ligand would weaken the trans-phosphine bond, thereby accelerating its dissociation.[4] However, kinetic studies have revealed a more complex reality: phosphine dissociation is, in fact, slower in the second-generation catalyst compared to its first-generation counterpart.[1][4] The enhanced activity of the second-generation system stems from the greater affinity of the 14-electron intermediate for olefinic substrates over the re-coordination of the dissociated phosphine.[3] The strong σ-donation from the NHC ligand effectively stabilizes the active species, pushing the equilibrium towards the productive catalytic cycle.[5]

For the related Hoveyda-Grubbs second-generation catalysts, which feature a chelating isopropoxystyrene ligand, the initiation pathway can be more varied. While a dissociative mechanism involving the cleavage of the Ru-O bond is operative, an associative or interchange mechanism, where the incoming olefin assists in the displacement of the chelating ether, has also been proposed and is dependent on the steric bulk of the incoming olefin.[6][7]

Below is a diagram illustrating the general dissociative initiation pathway for the Grubbs second-generation catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Olefin Metathesis Engine: A DFT-Guided Tour of the Grubbs Second-Generation Catalyst's Catalytic Cycle

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of the Grubbs second-generation catalyst marked a pivotal moment in olefin metathesis, offering unprecedented reactivity and functional group tolerance. This technical guide delves into the heart of its catalytic prowess, leveraging Density Functional Theory (DFT) studies to illuminate the intricate mechanistic details of its catalytic cycle. This document provides a comprehensive overview of the initiation, propagation, and termination phases, supported by quantitative data, detailed computational protocols, and visual representations of the key transformations.

The Catalytic Cycle: A Three-Act Play

The olefin metathesis reaction catalyzed by the Grubbs second-generation catalyst is a cyclical process that can be broadly divided into three key stages: initiation, propagation, and termination. DFT calculations have been instrumental in elucidating the energetic landscape of this cycle, revealing the intermediates and transition states that govern the reaction's efficiency.

Initiation: Awakening the Catalyst

The pre-catalyst, a stable 16-electron complex, must first be activated to enter the catalytic cycle. This initiation phase involves the dissociation of a phosphine (B1218219) ligand to generate a highly reactive 14-electron intermediate. This species is then ready to coordinate with the incoming olefin substrate.

The generally accepted dissociative mechanism begins with the loss of a tricyclohexylphosphine (B42057) (PCy₃) ligand from the pre-catalyst 1 to form the 14-electron species 2 . This step is often the rate-determining step in the initiation phase. The incoming olefin then coordinates to the unsaturated ruthenium center, forming a π-complex 3 . Subsequent formation of a metallacyclobutane intermediate 4 through a [2+2] cycloaddition is a key step. This intermediate then undergoes cycloreversion to release the first olefin product and generate the active methylidene catalyst 5 , which carries the catalytic cycle forward.

Propagation: The Productive Cycle

Once the active methylidene catalyst is formed, it enters the propagation phase, which is the productive part of the catalytic cycle. This phase involves the repeated reaction of the catalyst with olefin substrates to yield the desired metathesis products.

The 14-electron methylidene catalyst 5 reacts with another molecule of the olefin substrate to form a new metallacyclobutane intermediate 6 . This intermediate can then undergo cycloreversion in two possible ways: a productive pathway that releases the desired metathesis product 7 and regenerates a ruthenium alkylidene complex 8 , or a non-productive pathway that regenerates the starting materials. The regenerated catalyst 8 can then continue the cycle by reacting with more olefin.

Termination and Decomposition: The Catalyst's Demise

While highly robust, the Grubbs second-generation catalyst is not indefinitely stable and can undergo various decomposition pathways that lead to loss of catalytic activity. Understanding these termination pathways is crucial for optimizing reaction conditions and catalyst longevity.

One common decomposition route involves the β-hydride elimination from the metallacyclobutane intermediate. DFT studies have shown that the Gibbs free energy barrier for β-hydride transfer from the metallacyclobutane is a key factor in catalyst decomposition.[1] For the second-generation Grubbs catalyst, this barrier is calculated to be around 24.3 kcal/mol.[1] This process leads to the formation of ruthenium hydride species, which are generally inactive in olefin metathesis but can be active in olefin isomerization.[2][3] Other decomposition pathways can be initiated by impurities such as water, alcohols, or peroxides.

Quantitative Insights from DFT

DFT calculations provide invaluable quantitative data on the thermodynamics and kinetics of the catalytic cycle. The following tables summarize key energetic parameters for the elementary steps involved in the Grubbs second-generation catalyst's operation, as reported in various computational studies.

Table 1: Calculated Free Energy Barriers (ΔG‡) for Key Steps in the Catalytic Cycle

| Step | Description | Catalyst System | ΔG‡ (kcal/mol) | Reference |

| Phosphine Dissociation | Pre-catalyst activation | Grubbs II | ~15-20 | [4] |

| Metallacyclobutane Formation | [2+2] cycloaddition | Grubbs II with ethylene | ~10-15 | [5] |

| β-Hydride Elimination | Decomposition pathway | Grubbs II | 24.3 | [1] |

| Metallacyclobutane Formation | [2+2] cycloaddition | Hoveyda-Grubbs II | ~14-19 | [6][7] |

Table 2: Relative Gibbs Free Energies (ΔG) of Intermediates

| Intermediate | Description | Catalyst System | Relative ΔG (kcal/mol) | Reference |

| 14e- Active Species | After phosphine dissociation | Grubbs II | ~10-12 | [4] |

| Metallacyclobutane | Cycloaddition product | Grubbs II with ethylene | ~ -5 to -10 | [5] |

| Ruthenium Hydride | Decomposition product | Grubbs II | Varies | [2] |

Note: The values presented are approximate and can vary depending on the specific DFT functional, basis set, and solvent model used in the calculations.

Experimental Protocols: A Glimpse into the Computational Workflow

The quantitative data presented above are the result of rigorous computational chemistry protocols. A typical DFT study of the Grubbs catalyst's catalytic cycle involves the following key steps:

-

Model System Definition: The full chemical structures of the catalyst, substrates, and intermediates are defined. To manage computational cost, the tricyclohexylphosphine (PCy₃) ligands are sometimes simplified to phosphine (PH₃) or trimethylphosphine (B1194731) (PMe₃), and the N-heterocyclic carbene (NHC) ligand may also be simplified.

-

Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to characterize them as minima (all real frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Transition State Searching: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the transition state structures connecting reactants and products for each elementary step.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state correctly connects the desired reactant and product minima on the potential energy surface.

-

Solvation Modeling: To account for the effect of the solvent, which is typically a nonpolar organic solvent like dichloromethane (B109758) or toluene, implicit solvent models such as the Polarizable Continuum Model (PCM) are often employed.

-

Choice of DFT Functional and Basis Set: The accuracy of the calculations is highly dependent on the choice of the DFT functional and basis set. Common functionals used for these systems include B3LYP, M06, and ωB97X-D. A combination of a double-ζ basis set for lighter atoms (e.g., 6-31G(d)) and an effective core potential (ECP) with a corresponding basis set for the ruthenium atom (e.g., LANL2DZ) is a common choice.

The following diagram illustrates a generalized workflow for a DFT investigation of a catalytic reaction.

Conclusion

DFT studies have provided an unprecedented level of detail into the catalytic cycle of the Grubbs second-generation catalyst. By mapping out the energetic landscape of the initiation, propagation, and termination phases, these computational investigations have not only rationalized the high activity and selectivity of this remarkable catalyst but also provided a framework for the design of next-generation olefin metathesis catalysts with enhanced performance. The synergy between computational and experimental chemistry continues to be a driving force in advancing the field of catalysis, with profound implications for organic synthesis and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Forming a ruthenium isomerisation catalyst from Grubbs II: a DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Mechanistic templates computed for the Grubbs alkene-metathesis reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of Grubbs Catalyst 2nd Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the second-generation Grubbs catalyst. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the catalyst's behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Grubbs Catalyst 2nd Generation

The second-generation Grubbs catalyst, chemically known as benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium, is a widely used catalyst in olefin metathesis. Its popularity stems from its high reactivity, functional group tolerance, and stability in air and a variety of solvents.[1] Understanding the electronic properties of this catalyst is crucial for optimizing reaction conditions, predicting reactivity, and designing new catalytic systems.

The key structural feature of the second-generation catalyst is the replacement of one tricyclohexylphosphine (B42057) (PCy₃) ligand of the first-generation catalyst with a more electron-donating N-heterocyclic carbene (NHC) ligand, specifically 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes).[2][3] This modification significantly influences the electronic environment of the ruthenium center, leading to enhanced catalytic activity.[2][3]

Quantitative Electronic Data

The electronic characteristics of the this compound have been extensively studied using various spectroscopic and electrochemical techniques. The following tables summarize key quantitative data from these studies, providing a basis for comparison and analysis.

Table 1: UV-Visible Spectroscopic Data

| Property | Value | Conditions | Reference |

| λmax 1 | 334 nm | 0.10 mM in CH₂Cl₂ at 25 °C | [4] |

| Molar Absorptivity (ε) at λmax 1 | 10,430 M⁻¹cm⁻¹ | 0.10 mM in CH₂Cl₂ at 25 °C | [4] |

| λmax 2 | 502 nm | 0.10 mM in CH₂Cl₂ at 25 °C | [4] |

| Catalyst Transformation Rate Constant (kobs) | 1.52 x 10⁻⁴ s⁻¹ | 0.10 mM in CH₂Cl₂ at 25 °C, measured at λ = 334 nm | [4] |

The strong absorbance band at 334 nm is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand.[4] The observed catalyst transformation rate constant, which is nearly double that of the first-generation catalyst, provides insight into its solution stability and the initiation process.[4]

Table 2: Electrochemical Data from Cyclic Voltammetry

| Property | Value | Conditions | Reference |

| Oxidation Potential (E°') of Ru(II)/Ru(III) couple | 27.5 mV | v = 200 mV s⁻¹, in dry CH₂Cl₂ with [N(ⁿBu)₄][PF₆] electrolyte | [4] |

| Electrochemical Mechanism | ErCr (Electrochemically reversible, Chemically reversible) | Scan rates < 400 mV s⁻¹ | [4] |

The considerably lower oxidation potential of the second-generation catalyst compared to the first-generation (167 mV) indicates that the Ru(II) center in the second-generation catalyst is more electron-rich. This is attributed to the strong σ-donating nature of the SIMes ligand, which also provides additional stabilization to the oxidized Ru(III) species. This enhanced electron density at the metal center is a key factor contributing to its higher catalytic activity.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for studying the electronic properties of organometallic catalysts. The following sections provide step-by-step protocols for the key techniques discussed.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax), molar absorptivity (ε), and to monitor the stability of the catalyst in solution over time.

Materials and Equipment:

-

This compound

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Argon or nitrogen gas supply

-

Glovebox or Schlenk line (optional, for rigorous exclusion of air and moisture)

Procedure:

-

Preparation of Stock Solution:

-

Inside a glovebox or under an inert atmosphere, accurately weigh a small amount of this compound.

-

Dissolve the catalyst in anhydrous CH₂Cl₂ in a volumetric flask to prepare a stock solution of known concentration (e.g., 1.0 mM).

-

-

Sample Preparation:

-

From the stock solution, prepare a series of dilutions in anhydrous CH₂Cl₂ to the desired concentrations for analysis (e.g., 0.02 mM to 0.20 mM). A typical concentration for analysis is 0.10 mM.[4]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 250-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with anhydrous CH₂Cl₂ to be used as the blank.

-

Place the cuvette in the sample holder and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the catalyst solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length (b, typically 1 cm). A calibration curve of absorbance versus concentration can be plotted to verify the law for the given concentration range.

-

-

Stability Study (Catalyst Transformation):

-

Prepare a fresh solution of the catalyst (e.g., 0.10 mM in CH₂Cl₂).

-

Record the UV-Vis spectrum at regular time intervals (e.g., every hour) over an extended period (e.g., 72 hours) while keeping the solution at a constant temperature (e.g., 25 °C).[4]

-

Monitor the change in absorbance at a specific wavelength (e.g., 334 nm) to determine the observed catalyst transformation rate constant (kobs).[4]

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of the Ru(II)/Ru(III) couple and to investigate the reversibility of the electrochemical process.

Materials and Equipment:

-

This compound

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [N(ⁿBu)₄][PF₆])

-

Potentiostat

-

Electrochemical cell with a three-electrode setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter (auxiliary) electrode (e.g., platinum wire)

-

-

Argon or nitrogen gas supply

-

Polishing materials for the working electrode (e.g., alumina (B75360) slurry)

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with distilled water and then with the solvent to be used (anhydrous CH₂Cl₂).

-

Dry the electrode completely.

-

-

Preparation of the Electrolyte Solution:

-

In a glovebox or under an inert atmosphere, dissolve the supporting electrolyte in anhydrous CH₂Cl₂ to the desired concentration (e.g., 0.1 M).

-

Accurately weigh and dissolve the this compound in the electrolyte solution to the desired concentration (e.g., 1.0 mM).

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the prepared solution.

-

Ensure the tip of the reference electrode is positioned close to the working electrode.

-

Purge the solution with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammogram:

-

Initial potential

-

Vertex potentials (the potential range to be scanned)

-

Scan rate (e.g., start with 100 mV/s and vary it, for example, from 20 to 2000 mV s⁻¹).[4]

-

-

Run the cyclic voltammetry experiment and record the voltammogram (current vs. potential).

-

-

Data Analysis:

-

From the voltammogram, determine the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc).

-

Calculate the formal reduction potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

Determine the peak potential separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.

-

Investigate the effect of varying the scan rate on the shape of the voltammogram and the peak currents to further probe the electrochemical mechanism.

-

Visualizing Key Concepts

Diagrams are powerful tools for understanding complex chemical processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

Catalytic Cycle of Olefin Metathesis

The following diagram illustrates the generally accepted mechanism for olefin metathesis catalyzed by the this compound.

Caption: The catalytic cycle of olefin metathesis initiated by the this compound.

Experimental Workflow for Electronic Characterization

This diagram outlines the logical flow of experiments to characterize the electronic properties of the this compound.

Caption: Workflow for the electronic characterization of this compound.

Conclusion

The electronic properties of the this compound are central to its exceptional performance in olefin metathesis. The strong electron-donating N-heterocyclic carbene ligand enriches the ruthenium center with electron density, facilitating key steps in the catalytic cycle. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore, utilize, and modify this remarkable catalyst for a wide range of applications in chemical synthesis and drug development.

References

The Influence of Steric Effects on Grubbs Catalyst 2nd Generation Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grubbs second-generation catalyst, a ruthenium-based complex featuring an N-heterocyclic carbene (NHC) ligand, has become an indispensable tool in modern organic synthesis, particularly for olefin metathesis reactions. Its broad functional group tolerance and high activity have made it a workhorse in the synthesis of complex molecules, including pharmaceuticals and advanced materials. A critical factor governing the reactivity and selectivity of this catalyst is the steric environment around the ruthenium center, which is primarily dictated by the nature of the NHC ligand. This technical guide provides an in-depth analysis of the steric effects influencing the activity of the Grubbs second-generation catalyst, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The enhanced activity of the second-generation Grubbs catalyst over its first-generation counterpart is attributed to the replacement of a phosphine (B1218219) ligand with a more strongly electron-donating NHC ligand.[1][2] This modification not only impacts the electronic properties of the ruthenium center but also introduces significant steric bulk that profoundly influences the catalytic cycle.[3] Understanding and manipulating these steric factors are crucial for optimizing reaction outcomes, including reaction rates, selectivity, and substrate scope.

The Role of the N-Heterocyclic Carbene (NHC) Ligand

The NHC ligand in the Grubbs second-generation catalyst plays a dual role in influencing its activity through both electronic and steric effects. The strong σ-donating character of the NHC stabilizes the catalytically active 14-electron intermediate.[3] However, it is the steric bulk of the substituents on the NHC ring that provides a powerful handle for fine-tuning the catalyst's performance.

The most commonly employed NHC ligands in commercially available Grubbs second-generation catalysts are SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene). The larger steric footprint of the SIPr ligand compared to the SIMes ligand can lead to significant differences in catalytic activity, depending on the steric demands of the olefin substrates.

Quantitative Analysis of Steric Effects

The steric hindrance of the NHC ligand directly impacts the rates of initiation, propagation, and decomposition of the catalyst. The following tables summarize quantitative data from various studies, illustrating the influence of NHC ligand size on the efficiency of different metathesis reactions.

Table 1: Influence of NHC Ligand on Ring-Closing Metathesis (RCM) of Diethyl 2,2-diallylmalonate

| Catalyst (NHC Ligand) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Grubbs II (SIMes) | 1 | 23 | 0.25 | >98 | [4] |

| Grubbs II (SIPr) | 1 | 23 | <0.17 | >98 | [4] |

| Catalyst with Naphthyl-substituted NHC | 1 | 23 | <0.25 | >98 | [4] |

As observed in the data, for less sterically demanding substrates like diethyl 2,2-diallylmalonate, catalysts with both standard and more sterically bulky NHC ligands can achieve high conversions rapidly.

Table 2: Influence of NHC Ligand on Cross-Metathesis (CM) of Sterically Hindered Olefins

| Catalyst (NHC Ligand) | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | Reference |

| Grubbs II (N-mesityl) | Allylic benzoate | 59 | [5] | ||

| Grubbs II (N-tolyl) | Allylic benzoate | 87 | [5] | ||

| Grubbs II (N-mesityl) | Trisubstituted olefin formation | More efficient | [5] | ||

| Grubbs II (N-tolyl) | Trisubstituted olefin formation | Less efficient | [5] |

This table highlights that for the formation of disubstituted olefins with sterically demanding allylic substituents, a catalyst with a less bulky NHC ligand (N-tolyl) can be more efficient. Conversely, for the formation of more sterically crowded trisubstituted olefins, a bulkier NHC ligand (N-mesityl) can lead to higher efficiency.[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for common olefin metathesis reactions using the Grubbs second-generation catalyst.

General Procedure for Ring-Closing Metathesis (RCM)

-

Preparation: In a nitrogen-filled glovebox, the diene substrate is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of 0.1 M in a clean, dry reaction vessel equipped with a magnetic stir bar.[6]

-

Catalyst Addition: The Grubbs second-generation catalyst (typically 0.1-5 mol%) is added to the stirred solution under a positive pressure of inert gas.[6]

-

Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).[6][7] The reaction is driven to completion by the removal of the volatile ethylene (B1197577) byproduct.[8]

-

Work-up: Upon completion, the reaction is quenched by the addition of a small amount of ethyl vinyl ether. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.[7]

General Procedure for Ring-Opening Metathesis Polymerization (ROMP)

-

Monomer Preparation: The cyclic olefin monomer is purified to remove any potential catalyst poisons.

-

Catalyst Solution: A stock solution of the Grubbs second-generation catalyst is prepared in an anhydrous, degassed solvent (e.g., dichloromethane).

-

Polymerization: Under an inert atmosphere, the desired amount of the catalyst solution is added to the neat monomer or a concentrated solution of the monomer.[7] The reaction is typically exothermic and may require cooling to control the polymerization rate.

-

Termination: The polymerization is terminated by the addition of a quenching agent like ethyl vinyl ether.[7]

-

Isolation: The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, and dried under vacuum.

General Procedure for Cross-Metathesis (CM)

-

Reactant Solution: The two olefin substrates are dissolved in an anhydrous, degassed solvent (e.g., diethyl ether or toluene) in a reaction flask.[9][10]

-

Catalyst Addition: The Grubbs second-generation catalyst (typically 1-5 mol%) is added to the solution under an inert atmosphere.[9][10]

-

Reaction Conditions: The reaction is heated with stirring to a temperature typically between 40-60°C for several hours.[9][10] Progress is monitored by TLC or GC.

-

Purification: After completion, the solvent is evaporated, and the desired cross-metathesis product is isolated and purified by flash chromatography.[9]

Visualizing Steric Effects and the Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate key concepts related to the steric effects in Grubbs second-generation catalyst activity.

Caption: The Grubbs second-generation catalytic cycle for olefin metathesis.

Caption: Steric hindrance at the ruthenium center influences substrate approach.

Caption: A generalized experimental workflow for olefin metathesis.

Conclusion

The steric properties of the N-heterocyclic carbene ligand are a dominant factor in determining the activity and selectivity of the Grubbs second-generation catalyst. By judiciously selecting an NHC ligand with the appropriate steric bulk, researchers can significantly enhance reaction rates, overcome steric challenges posed by substrates, and improve product yields. The quantitative data and experimental protocols presented in this guide offer a practical framework for scientists and drug development professionals to effectively utilize the Grubbs second-generation catalyst in their synthetic endeavors. The provided visualizations further clarify the underlying principles of the catalytic cycle and the critical role of steric interactions, empowering researchers to make more informed decisions in catalyst selection and reaction optimization.

References

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Ring Closing Metathesis [organic-chemistry.org]

- 9. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Characterization of Grubbs Catalyst 2nd Generation by NMR: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides a detailed overview of the characterization of the second-generation Grubbs catalyst, [RuCl₂(PCy₃)(IMesH₂)(CHPh)], using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this pivotal catalyst in olefin metathesis reactions.

Introduction to Grubbs Catalyst 2nd Generation and the Role of NMR

The second-generation Grubbs catalyst is a ruthenium-based organometallic complex renowned for its high efficiency, functional group tolerance, and broad applicability in the synthesis of complex organic molecules, including pharmaceuticals. Its chemical structure features a ruthenium center coordinated to two chloride ligands, a tricyclohexylphosphine (B42057) (PCy₃) ligand, a saturated N-heterocyclic carbene (NHC) ligand (1,3-dimesityl-4,5-dihydroimidazol-2-ylidene, IMesH₂), and a benzylidene ligand.

NMR spectroscopy is an indispensable tool for the characterization of this catalyst. It allows for the unambiguous confirmation of its molecular structure, assessment of its purity, and monitoring of its behavior in solution and during catalytic reactions. ¹H, ¹³C, and ³¹P NMR are the primary techniques employed, often supplemented by two-dimensional (2D) NMR experiments for definitive resonance assignments.

Molecular Structure and NMR-Active Nuclei

The molecular structure of the this compound is depicted below, with key substructures labeled for reference in the subsequent NMR data tables. The primary NMR-active nuclei that provide crucial structural information are ¹H, ¹³C, and ³¹P.

Caption: Molecular structure of this compound.

NMR Data Presentation

Table 1: ¹H NMR Data for Grubbs Catalyst 2nd Gen. p-Cresolate Derivative in CDCl₃ [1][3]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Benzylidene (=CHPh) | ||

| =CH | 19.12 (Parent Catalyst)[4] | s |

| ortho-H | 7.52 | d |

| meta-H | 7.38 - 7.33 | m |

| para-H | 7.15 - 7.05 | m |

| IMesH₂ Ligand | ||

| N-CH₂-CH₂-N | 4.05 | s |

| Mesityl meta-H | 7.00 | s |

| Mesityl para-CH₃ | 2.35 | s |

| Mesityl ortho-CH₃ | 2.50, 2.45 | s |

| PCy₃ Ligand | ||

| P-CH | 2.22 - 2.14 | m |

| Cyclohexyl CH₂ | 1.8 - 1.2 | m |

| p-Cresolate Ligand | ||

| ortho-H | 6.72 | br s |

| meta-H | 5.82 | br s |

| CH₃ | 2.05 | s |

Table 2: ¹³C NMR Data for Grubbs Catalyst 2nd Gen. p-Cresolate Derivative in CDCl₃ [1][3]

| Assignment | Chemical Shift (δ, ppm) |

| Benzylidene (=CHPh) | |

| Ru=C | ~290-300 (Parent Catalyst) |

| ipso-C | 151.2 |

| ortho-C | 130.1 |

| meta-C | 128.4 |

| para-C | 126.5 |

| IMesH₂ Ligand | |

| N-C-N (Carbene) | ~215-220 (Parent Catalyst) |

| N-CH₂-CH₂-N | 51.5 |

| Mesityl ipso-C | 138.5 |

| Mesityl ortho-C | 137.9 |

| Mesityl meta-C | 129.3 |

| Mesityl para-C | 136.0 |

| Mesityl para-CH₃ | 21.0 |

| Mesityl ortho-CH₃ | 19.5, 19.0 |

| PCy₃ Ligand | |

| P-CH | 32.0 (d, J_PC ≈ 16 Hz) |

| Cyclohexyl CH₂ | 28.0, 26.8 |

| p-Cresolate Ligand | |

| C-O | 162.1 |

| ipso-C | 137.7 & 137.6 |

| ortho-C | 128.9 & 128.4 |

| meta-C | 115.0 |

| CH₃ | 20.1 |

Table 3: ³¹P NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Solvent |

| PCy₃ | ~30 - 36 | CD₂Cl₂ / CDCl₃ |

Experimental Protocols

The following section outlines a general methodology for the NMR characterization of this compound.

Sample Preparation

-

Solvent Selection: The most common deuterated solvents for NMR analysis of Grubbs catalysts are dichloromethane-d₂ (CD₂Cl₂) and chloroform-d (B32938) (CDCl₃). These solvents offer good solubility and are relatively inert towards the catalyst under standard conditions.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the catalyst in 0.5-0.7 mL of the chosen deuterated solvent.

-

Handling Precautions: this compound is air- and moisture-sensitive. All sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, degassed solvents and NMR tubes.

NMR Data Acquisition

A standard suite of NMR experiments is typically performed for full characterization.

-

¹H NMR:

-

Purpose: To identify and quantify the proton environments in the molecule.

-

Typical Parameters:

-

Spectrometer Frequency: 400-600 MHz

-

Pulse Program: Standard single pulse (zg30 or similar)

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans (ns): 8-16

-

-

-

¹³C{¹H} NMR:

-

Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.

-

Typical Parameters:

-

Spectrometer Frequency: 100-150 MHz

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar)

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans (ns): 1024 or more, depending on concentration.

-

-

-

³¹P{¹H} NMR:

-

Purpose: To observe the phosphorus environment of the PCy₃ ligand, which is highly sensitive to coordination changes.

-

Typical Parameters:

-

Spectrometer Frequency: 162-243 MHz

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar)

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans (ns): 64-128

-

-

-

2D NMR Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, crucial for assigning protons on the benzylidene and cyclohexyl groups.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, essential for assigning quaternary carbons and linking different spin systems.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key aspects of the NMR characterization process.

Caption: General workflow for NMR characterization of Grubbs Catalyst 2nd Gen.

Caption: Logical relationships in 2D NMR-based structural assignment.

Conclusion

NMR spectroscopy is a powerful and essential technique for the comprehensive characterization of this compound. A combination of ¹H, ¹³C, ³¹P, and 2D NMR experiments provides a complete picture of the catalyst's structure and purity. The data and protocols presented in this guide offer a solid foundation for researchers to confidently characterize this important catalyst and its derivatives in their synthetic endeavors.

References

- 1. NMR data of a Grubbs 2nd generation catalyst p-cresolate derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR data of a Grubbs 2nd generation catalyst p-cresolate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV-vis Spectroscopy of Grubbs Catalyst 2nd Generation

This guide provides a comprehensive overview of the ultraviolet-visible (UV-vis) spectroscopic properties of Grubbs Catalyst 2nd Generation, a pivotal tool in modern organic synthesis, particularly in olefin metathesis reactions. This document is intended for researchers, scientists, and professionals in drug development who utilize this catalyst and require a deeper understanding of its characterization and behavior in solution.

Introduction to this compound and its Spectroscopic Signature

This compound, with the chemical formula [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is favored for its high activity and functional group tolerance in olefin metathesis.[1][2] UV-vis spectroscopy serves as a critical analytical technique for assessing the catalyst's integrity, concentration, and reaction kinetics. The electronic transitions within the ruthenium complex give rise to a characteristic absorption spectrum that is sensitive to the catalyst's coordination environment and stability.

The UV-vis spectrum of this compound is primarily characterized by two distinct absorption bands. A strong absorption band is typically observed in the near-UV region, which is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand (Ru–CHPh).[3][4] A second, much weaker absorption band is present at longer wavelengths in the visible region, corresponding to a forbidden Ru=C metal-to-ligand charge transfer.[3]

Quantitative Spectroscopic Data

The UV-vis absorption characteristics of this compound are solvent-dependent. The following table summarizes the key quantitative data obtained from spectroscopic measurements in various common organic solvents.

| Solvent | λmax,1 (nm) | Molar Absorptivity, ε1 (M-1cm-1) | λmax,2 (nm) | Molar Absorptivity, ε2 (M-1cm-1) | Reference |

| Dichloromethane (B109758) (CH2Cl2) | 334 | 10,430 | 502 | 590 | [3][4] |

| Chloroform (CHCl3) | 337 | 10,200 | 489 | 480 | [5] |

| Dichloroethane (DCE) | 335 | 9,800 | 502 | 590 | [5] |

| Tetrahydrofuran (THF) | 333 | 8,800 | 499 | 490 | [5] |

| Toluene | 336 | 9,300 | 498 | 530 | [5] |

Experimental Protocol for UV-vis Analysis

The following protocol outlines a standard procedure for obtaining the UV-vis spectrum of this compound.

3.1. Materials and Equipment

-

This compound

-

Anhydrous, spectrophotometric grade solvent (e.g., dichloromethane)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes with a 1 cm path length

-

Dual-beam UV-vis spectrophotometer

-

Inert atmosphere glovebox or Schlenk line (optional, but recommended for prolonged stability studies)

3.2. Procedure

-

Solvent Preparation: Use dry, degassed solvent to minimize catalyst decomposition.[3][4]

-

Stock Solution Preparation:

-

Inside an inert atmosphere glovebox, accurately weigh a small amount of this compound.

-

Dissolve the catalyst in the chosen solvent within a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

-

Sample Preparation:

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 250-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used for the analysis.

-

Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the catalyst solution.

-

Fill the cuvette with the catalyst solution and place it in the sample holder.

-

Record the UV-vis absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If determining the molar absorptivity, plot absorbance versus concentration at λmax to generate a Beer-Lambert law calibration curve. The slope of the line will be the molar absorptivity (ε).

-

Catalyst Transformation and Decomposition

UV-vis spectroscopy is a powerful tool for monitoring the transformation and decomposition of this compound in solution. The dissociation of the tricyclohexylphosphine (B42057) (PCy3) ligand is a key initiation step in the catalytic cycle and can be observed spectroscopically.[5] The rate of this transformation can be quantified by monitoring the change in absorbance at the primary MLCT band (around 334 nm) over time.[3][4]

The observed pseudo-first-order rate constants (kobs) for the transformation of the catalyst have been determined in various solvents. For instance, in dichloromethane at 25°C, the kobs is approximately 1.52 x 10-4 s-1.[3][4]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to the UV-vis analysis and behavior of this compound.

Caption: Experimental workflow for UV-vis analysis of this compound.

Caption: Phosphine dissociation equilibrium for this compound.

Caption: A simplified proposed oxidative decomposition pathway for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 246047-72-3 [chemicalbook.com]

- 3. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Stability of Grubbs Second-Generation Catalyst in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Grubbs Second-Generation Catalyst is a cornerstone of modern organic synthesis, prized for its functional group tolerance and broad applicability in olefin metathesis. However, its efficacy is intrinsically linked to its stability in solution, a factor heavily influenced by the choice of organic solvent. This guide provides a comprehensive technical overview of the stability of the Grubbs Second-Generation Catalyst in various organic solvents, presenting quantitative data, detailed experimental protocols for stability assessment, and visual representations of key decomposition pathways.

Quantitative Analysis of Catalyst Stability

The stability of the Grubbs Second-Generation Catalyst in organic solvents is often discussed in the context of the dissociation of its tricyclohexylphosphine (B42057) (PCy₃) ligand, a key step in both the catalytic cycle and potential decomposition pathways. The rate of this dissociation varies significantly with the solvent, impacting the concentration of the active catalytic species and the propensity for degradation.

Below is a summary of the observed pseudo-first-order rate constants (k_obs) for the phosphine (B1218219) dissociation equilibrium of the Grubbs Second-Generation Catalyst in a selection of common organic solvents. This data provides a quantitative basis for comparing the initial phase of catalyst transformation in these media.[1][2]

| Solvent | Chemical Formula | Observed Rate Constant (k_obs) at 25°C (s⁻¹) |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 1.52 x 10⁻⁴ |

| Dichloroethane (DCE) | C₂H₄Cl₂ | 2.6 x 10⁻⁴ |

| Chloroform | CHCl₃ | 1.8 x 10⁻⁴ |

| Toluene (B28343) | C₇H₈ | 0.8 x 10⁻⁴ |

| Tetrahydrofuran (THF) | C₄H₈O | 1.2 x 10⁻⁴ |

Interpretation of Data:

A higher k_obs value suggests a faster dissociation of the phosphine ligand, which can lead to a more rapid initiation of the metathesis reaction. However, the resulting 14-electron intermediate is also more susceptible to decomposition pathways. Toluene, with the lowest k_obs, provides a more stable environment for the catalyst in its resting state.[1] In contrast, chlorinated solvents like dichloroethane and dichloromethane promote a more rapid phosphine dissociation.[1] While often favored for their inertness in the metathesis reaction itself, these solvents can facilitate faster catalyst turnover and, potentially, degradation. Tetrahydrofuran (THF), a coordinating solvent, can interact with the catalyst, and in some cases of catalyst oxidation, can form a redox inactive THF-associated compound, effectively deactivating the catalyst.[1]

Experimental Protocols for Stability Assessment

Accurate determination of catalyst stability requires rigorous experimental design and execution. The following protocols outline methodologies for monitoring the stability of the Grubbs Second-Generation Catalyst using UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-visible Spectrophotometry for Monitoring Phosphine Dissociation

This protocol details the steps for determining the kinetics of phosphine dissociation from the Grubbs Second-Generation Catalyst by monitoring changes in its UV-visible absorbance spectrum.[2]

Materials and Equipment:

-

Grubbs Second-Generation Catalyst

-

High-purity, anhydrous organic solvents (e.g., dichloromethane, toluene, THF)

-

UV-visible spectrophotometer with temperature control

-

Quartz cuvettes with airtight seals (e.g., screw caps (B75204) with septa)

-

Inert gas supply (e.g., argon or nitrogen)

-

Glovebox or Schlenk line for inert atmosphere handling

Procedure:

-

Solvent Preparation: Ensure all solvents are rigorously dried and degassed prior to use to exclude water and oxygen, which can independently lead to catalyst decomposition.

-

Stock Solution Preparation: Inside a glovebox or under a positive pressure of inert gas, prepare a stock solution of the Grubbs Second-Generation Catalyst in the desired solvent. A typical concentration is 0.10 mM.

-

Sample Preparation: Transfer the catalyst solution to an airtight quartz cuvette. Seal the cuvette to prevent atmospheric contamination.

-

Spectrophotometer Setup: Set the spectrophotometer to the desired temperature (e.g., 25°C). Allow the instrument to stabilize.

-

Data Acquisition: Place the cuvette in the spectrophotometer and immediately begin acquiring spectra at regular intervals. The primary absorbance band for the Grubbs Second-Generation Catalyst is typically observed around 334 nm, which is attributed to a metal-to-ligand charge transfer (MLCT).[2]

-

Data Analysis: Monitor the change in absorbance at the λ_max (e.g., 334 nm) over time. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model.

¹H and ³¹P NMR Spectroscopy for Monitoring Catalyst Decomposition

NMR spectroscopy provides detailed structural information and allows for the identification and quantification of the parent catalyst, decomposition products, and dissociated ligands over time.[2]

Materials and Equipment:

-

Grubbs Second-Generation Catalyst

-

Deuterated, anhydrous organic solvents (e.g., CD₂Cl₂, C₇D₈, THF-d₈)

-

NMR spectrometer

-

NMR tubes with airtight seals (e.g., J. Young tubes)

-

Internal standard (optional, for quantitative analysis)

-

Inert gas supply

-

Glovebox or Schlenk line

Procedure:

-

Sample Preparation: In an inert atmosphere, dissolve a known quantity of the Grubbs Second-Generation Catalyst in the desired deuterated solvent to a typical concentration of 0.1 M.[2] If quantitative analysis is desired, add a known amount of an internal standard that does not react with the catalyst or decomposition products.

-

NMR Tube Sealing: Transfer the solution to an NMR tube and securely seal it to maintain an inert atmosphere.

-

Initial Spectrum Acquisition: Acquire initial ¹H and ³¹P NMR spectra at a defined temperature (e.g., 25°C). The characteristic benzylidene proton signal in the ¹H NMR spectrum and the coordinated phosphine signal in the ³¹P NMR spectrum are key indicators of the intact catalyst.

-

Time-Course Monitoring: Store the NMR tube at a constant temperature and acquire spectra at regular intervals over the desired period (e.g., hours to days).

-

Data Analysis:

-

In the ¹H NMR spectra, monitor the decrease in the integral of the benzylidene proton signal relative to the internal standard to quantify the decomposition of the catalyst.

-

In the ³¹P NMR spectra, monitor the decrease in the signal for the coordinated PCy₃ and the appearance of new signals corresponding to free PCy₃ or its oxidation products (e.g., O=PCy₃).[2] The percentage of catalyst transformation can be calculated from the relative integrals of these signals.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to the stability of the Grubbs Second-Generation Catalyst.

Caption: Workflow for UV-vis Spectrophotometric Analysis of Catalyst Stability.

Caption: Simplified General Decomposition Pathway of Grubbs II Catalyst.

Caption: Influence of Solvent Class on Catalyst Decomposition Pathways.

Conclusion

The stability of the Grubbs Second-Generation Catalyst is a critical parameter that is profoundly influenced by the choice of organic solvent. Chlorinated solvents tend to promote faster initiation but may also accelerate decomposition, while aromatic solvents like toluene offer a more stable environment for the catalyst in its resting state. Ethereal solvents such as THF can directly interact with the catalyst, potentially leading to deactivation. A thorough understanding of these solvent effects, supported by quantitative data and robust experimental protocols, is essential for optimizing reaction conditions, maximizing catalyst lifetime, and achieving desired outcomes in olefin metathesis reactions. This guide provides a foundational framework for researchers and professionals to make informed decisions regarding solvent selection and stability assessment in their synthetic endeavors.

References

A Theoretical and Mechanistic Guide to the Reactivity of Second-Generation Grubbs Catalysts

Introduction: The advent of the second-generation Grubbs catalyst, characterized by the replacement of a phosphine (B1218219) ligand with a more strongly donating N-heterocyclic carbene (NHC), marked a significant leap in the field of olefin metathesis.[1][2] These catalysts exhibit superior activity, stability, and functional group tolerance compared to their first-generation counterparts, broadening the scope of metathesis in organic synthesis, polymer science, and drug development.[3][4] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms governing their reactivity, stability, and decomposition. This guide provides an in-depth analysis of the theoretical understanding of the Grubbs second-generation catalyst's reactivity, tailored for researchers and professionals in the chemical sciences.

The Olefin Metathesis Catalytic Cycle

Theoretical investigations have firmly established a dissociative mechanism as the primary productive pathway for the second-generation Grubbs catalyst.[3][5] The cycle begins with the 16-electron precatalyst and proceeds through a series of well-defined steps to achieve the catalytic turnover.

Key Steps in the Catalytic Cycle:

-

Initiation (Ligand Dissociation): The catalytic cycle is initiated by the dissociation of the phosphine ligand (typically tricyclohexylphosphine, PCy₃) from the 16-electron precatalyst. This reversible step generates the highly reactive, 14-electron active species.[3][5] Computational studies place the free energy barrier for this dissociation in the range of 18-26 kcal/mol.

-

Olefin Coordination: The incoming olefin substrate coordinates to the unsaturated 14-electron ruthenium center to form a π-complex.[3]

-

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium-carbene bond to form a four-membered metallacyclobutane intermediate.[1][6][7][8] For many substrates, this step is predicted to be the rate-determining step of the overall reaction.[6]

-

[2+2] Cycloreversion: The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition. This fragmentation can occur in two ways, either regenerating the starting materials or proceeding forward to release the new olefin product and a new ruthenium alkylidene complex.[9][10]

-

Product Release and Catalyst Regeneration: The newly formed olefin product dissociates, and the regenerated 14-electron ruthenium alkylidene is ready to coordinate another substrate molecule, thus continuing the catalytic cycle.

Source of Enhanced Reactivity: A Theoretical Perspective

The superior performance of the second-generation catalyst is attributed to the electronic properties of the NHC ligand. Unlike the phosphine it replaces, the NHC is a very strong σ-donor and a weaker π-acceptor.[11] This electronic profile has several consequences, as revealed by theoretical studies:

-

Stabilization of the Active Species: The strong electron donation from the NHC ligand stabilizes the 14-electron intermediate formed after phosphine dissociation.

-

Increased Olefin Affinity: The enhanced activity of the second-generation systems is largely due to their much greater affinity for coordinating an olefinic substrate relative to rebinding the dissociated phosphine, when compared to first-generation systems.[3]

-

Favorable Energetics: DFT calculations have shown that the second-generation catalyst has a lower reorganization energy for the conformational changes required during the catalytic cycle.[12][13][14] Furthermore, the formation of the key ruthenacyclobutane intermediate is energetically more favorable for the second-generation catalyst than for the first.[12][13][14]

Catalyst Stability and Decomposition Pathways

Despite their robustness, second-generation catalysts are susceptible to decomposition, which terminates the catalytic process. Theoretical studies have been crucial in identifying and characterizing the primary degradation pathways.

-

C-H Activation Pathway: A significant decomposition route for the active 14-electron catalyst involves intramolecular C-H bond activation of one of the aryl substituents on the NHC ligand.[15][16] This pathway proceeds through the formation of an agostic complex, followed by C-H σ-bond metathesis and subsequent transformations.[15][16] The rate-determining step for this pathway is the final carbene-arene bond formation, with a calculated activation barrier of 28.6 kcal/mol.[15]

-

β-Hydride Elimination: Another major substrate-dependent decomposition mechanism involves β-hydride transfer from the metallacyclobutane intermediate.[17][18] This pathway leads to the formation of ruthenium-hydride species, which are inactive in metathesis but can catalyze olefin isomerization.[8][18] The calculated Gibbs free energy barrier for this process is approximately 24.3 kcal/mol for the second-generation catalyst.[17]

-

Degradation in Protic Solvents: The presence of primary alcohols, water, or bases can also lead to catalyst decomposition, often resulting in the formation of inactive ruthenium hydride or carbonyl species.[1][17][19][20]

Quantitative Energetic Data from Theoretical Studies

DFT calculations provide critical quantitative data on the energetics of the reaction pathways, offering insights into reaction rates and catalyst stability. The table below summarizes key activation barriers (ΔG‡) calculated for the second-generation Grubbs catalyst.

| Process | Step | Catalyst System | Calculated Barrier (kcal/mol) | Reference |

| Initiation | PCy₃ Dissociation | G2 | 18 - 26 | |

| Decomposition | Agostic Complex Formation (C-H Activation) | G2 Active Form | 13.6 | [15] |

| Decomposition | C-H σ-Bond Metathesis | G2 Active Form | 26.7 | [15] |

| Decomposition | Carbene-Arene Coupling (RDS) | G2 Active Form | 28.6 | [15] |

| Decomposition | β-Hydride Transfer from Metallacycle | G2 | 24.3 | [17] |

Standard Computational Methodologies

The theoretical investigation of Grubbs catalyst reactivity relies on sophisticated computational chemistry protocols. Understanding these methods is crucial for interpreting the published data.

-

Primary Method (Density Functional Theory - DFT): DFT is the workhorse method for these systems, providing a good balance between computational cost and accuracy.[1][6][7][8][15]

-

Functionals: A variety of density functionals are employed. The B3LYP hybrid functional is very common.[7][9] Functionals from the M06 suite (e.g., M06-L) are also frequently used for their accuracy in organometallic chemistry.[6]

-

Basis Sets: For the heavy ruthenium atom, effective core potentials (ECPs) like the Los Alamos National Laboratory Double-Zeta (LANL2DZ) or Stuttgart-Dresden (SDD) are used to describe the core electrons, reducing computational expense. The valence electrons are treated with basis sets like LACVP* or Jorge-TZP.[9][21] For lighter atoms (C, H, N, P, Cl), Pople-style basis sets (e.g., 6-31G(d,p)) are standard.[21]

-

Solvent Effects: To simulate reaction conditions more realistically, calculations often incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM).

-

Workflow: A typical study involves geometry optimization of all reactants, intermediates, transition states, and products. Frequency calculations are then performed to confirm the nature of these stationary points (minima or first-order saddle points) and to obtain Gibbs free energies. Intrinsic Reaction Coordinate (IRC) calculations are often used to verify that a transition state correctly connects the intended reactant and product.

Theoretical studies have provided invaluable, atomistic-level insights into the reactivity of the second-generation Grubbs catalyst. They have rationalized its high efficiency through the electronic effects of the NHC ligand and have mapped out the full catalytic cycle with quantitative energetic data. Crucially, these computational models have also identified key decomposition pathways that limit catalyst lifetime, offering a roadmap for the rational design of next-generation catalysts with enhanced stability and activity. The synergy between computational and experimental chemistry continues to drive innovation in the powerful field of olefin metathesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

- 13. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]

- 18. Impact of the Carbene Derivative Charge on the Decomposition Rates of Hoveyda–Grubbs-like Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. s3.smu.edu [s3.smu.edu]

Probing the Core of Catalysis: An In-depth Technical Guide to the Grubbs Second-Generation Catalyst's Phosphine Ligand Dissociation Energy

For Immediate Release

Pasadena, CA – December 21, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the critical phosphine (B1218219) ligand dissociation energy of the second-generation Grubbs catalyst. This guide provides a consolidated resource of quantitative data, detailed experimental and computational methodologies, and a visual representation of the catalytic cycle, aiming to facilitate a more profound understanding and application of this pivotal catalyst in olefin metathesis.

The second-generation Grubbs catalyst, renowned for its high activity and functional group tolerance, plays a crucial role in the synthesis of complex molecules. The initiation of its catalytic activity is governed by the dissociation of a tricyclohexylphosphine (B42057) (PCy₃) ligand. The energy barrier of this dissociation is a key determinant of the catalyst's initiation rate and overall efficiency. This guide synthesizes key findings from the scientific literature to provide a detailed overview of this fundamental step.

Quantitative Analysis of Ligand Dissociation

The dissociation of the phosphine ligand from the 16-electron precatalyst to form the catalytically active 14-electron species is the rate-determining step in the initiation of olefin metathesis.[1] Extensive kinetic and computational studies have been conducted to quantify the energetics of this process. The following table summarizes the key quantitative data for the phosphine ligand dissociation from the second-generation Grubbs catalyst, formally known as Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium.[2]

| Parameter | Value | Method | Reference |

| Activation Enthalpy (ΔH‡) | 27 ± 2 kcal/mol | Kinetic Studies | [1] |

| Rate Constant (k₁) | 0.13 ± 0.01 s⁻¹ | Kinetic Studies | [1] |

| Gibbs Free Energy of Activation (ΔG‡) | 17.8–25.7 kcal/mol | DFT Calculations | [1] |

The Catalytic Cycle: A Dissociative Pathway

The catalytic cycle of the second-generation Grubbs catalyst proceeds via a dissociative mechanism, which is initiated by the dissociation of the phosphine ligand. This initial step is crucial as it opens a coordination site for the incoming olefin substrate. The generally accepted mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[3][4]

Experimental and Computational Protocols

The determination of the ligand dissociation energy relies on a combination of experimental kinetic studies and theoretical calculations.

Experimental Determination via NMR and UV-Vis Spectroscopy

Kinetic studies are paramount in experimentally determining the rate of phosphine dissociation. Both Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for monitoring the reaction progress in real-time.[5][6]

Protocol for ³¹P NMR Kinetic Study:

-

Sample Preparation: A solution of the Grubbs second-generation catalyst (e.g., 0.024 mmol) is prepared in a dry, deuterated solvent (e.g., 5 mL of CDCl₃) within an NMR tube under an inert atmosphere (e.g., argon).[7] The concentration is chosen to provide a good signal-to-noise ratio within a reasonable acquisition time.

-

Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is used. The spectrometer is tuned to the ³¹P nucleus.

-